molecular formula C13H12OS B14409393 S-Ethyl naphthalene-1-carbothioate CAS No. 85908-64-1

S-Ethyl naphthalene-1-carbothioate

Cat. No.: B14409393
CAS No.: 85908-64-1
M. Wt: 216.30 g/mol
InChI Key: MQNGJVSGJRTNDY-UHFFFAOYSA-N
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Description

S-Ethyl naphthalene-1-carbothioate is a thiocarbamate derivative featuring a naphthalene ring substituted at the 1-position with a carbothioate group linked to an ethyl moiety.

Properties

CAS No.

85908-64-1

Molecular Formula

C13H12OS

Molecular Weight

216.30 g/mol

IUPAC Name

S-ethyl naphthalene-1-carbothioate

InChI

InChI=1S/C13H12OS/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3

InChI Key

MQNGJVSGJRTNDY-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl naphthalene-1-carbothioate typically involves the reaction of naphthalene-1-carboxylic acid with ethanethiol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like acetonitrile at low temperatures (0°C) and then allowed to warm to room temperature. The resulting thioester is purified through filtration and chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

S-Ethyl naphthalene-1-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

S-Ethyl naphthalene-1-carbothioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its cytotoxic and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of S-Ethyl naphthalene-1-carbothioate involves its interaction with various molecular targets. The thioester group can undergo hydrolysis to release naphthalene-1-carboxylic acid and ethanethiol, which can further interact with biological molecules. The compound’s biological activities are attributed to its ability to modulate enzyme activity and disrupt cellular processes .

Comparison with Similar Compounds

Structural Analogues in the Thiocarbamate Family

Thiocarbamates share the general formula R-O-C(=S)-N<, but S-ethyl naphthalene-1-carbothioate replaces the oxygen with a sulfur atom and incorporates a naphthalene ring. Key structural analogues include:

Compound Name Key Structural Features Primary Use Reference
This compound Naphthalene ring, carbothioate group Research/Unknown N/A
EPTC (S-Ethyl dipropylthiocarbamate) Aliphatic (dipropyl) substituents Pre-emergent herbicide
Cycloate (S-Ethyl cyclohexylethylcarbamothioate) Cyclohexylethyl group Herbicide
Prothiocarb (S-ethyl (3-(dimethylamino)propyl) carbamothioate) Dimethylamino-propyl chain Fungicide

Key Observations :

  • The naphthalene ring in this compound likely enhances aromatic interactions and may increase environmental persistence compared to aliphatic analogues like EPTC.
  • Aliphatic thiocarbamates (e.g., EPTC) are volatile and soil-applied herbicides, whereas aromatic derivatives may exhibit reduced volatility and altered bioavailability .

Physicochemical Properties

While direct data on this compound are scarce, comparisons can be drawn from naphthalene derivatives and aliphatic thiocarbamates:

  • Naphthalene-1,8-diaminatoborane : A naphthalene derivative with a molecular weight of 168.00 g/mol and stability at 0–6°C . This suggests that naphthalene-based compounds may require specialized storage conditions.
  • EPTC : Boiling point ~127°C, high volatility, and moderate water solubility (375 mg/L at 20°C) . In contrast, the aromatic ring in this compound is expected to reduce volatility and increase lipophilicity.

Toxicological and Environmental Considerations

Toxicological profiles for naphthalene derivatives (e.g., naphthalene, 1-methylnaphthalene) highlight systemic effects such as hepatic and renal toxicity in mammals . Key inferences include:

  • Aliphatic thiocarbamates like EPTC are classified as low-toxicity herbicides but may degrade into more toxic metabolites (e.g., sulfoxide derivatives) .

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